Bienvenue dans la boutique en ligne BenchChem!

2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide

VEGFR-2 inhibition angiogenesis molecular docking

2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide (CAS 919972-35-3) is a synthetic benzimidazole–furan hybrid with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g/mol. The compound belongs to the class of 2-furylbenzimidazole carboxamides, a chemotype under investigation for anticancer activity through inhibition of vascular endothelial growth factor receptor 2 (VEGFR‑2) and disruption of angiogenesis.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 919972-35-3
Cat. No. B2811044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide
CAS919972-35-3
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC(=C)C)NC(=O)C3=CC=CO3
InChIInChI=1S/C18H19N3O2/c1-12(2)11-21-15-8-5-4-7-14(15)20-17(21)13(3)19-18(22)16-9-6-10-23-16/h4-10,13H,1,11H2,2-3H3,(H,19,22)
InChIKeyQCGMAGQOKCSGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide (CAS 919972-35-3): Core Identification and Procurement Baseline


2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide (CAS 919972-35-3) is a synthetic benzimidazole–furan hybrid with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g/mol . The compound belongs to the class of 2-furylbenzimidazole carboxamides, a chemotype under investigation for anticancer activity through inhibition of vascular endothelial growth factor receptor 2 (VEGFR‑2) and disruption of angiogenesis [1]. It features a 2‑methylprop‑2‑enyl (methallyl) substituent at the N1 position of the benzimidazole ring, an ethyl spacer, and a furan‑2‑carboxamide terminus. This structural combination is designed to enhance hydrophobic interactions within the allosteric back pocket of VEGFR‑2, a binding mode observed in type‑III kinase inhibitors [1].

Why Generic Substitution of 2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide Fails Without Structural Verification


Simple replacement of 2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide with other 2‑furylbenzimidazoles ignores critical structure–activity relationship (SAR) parameters that govern target engagement. The VEGFR‑2 inhibitory potency and binding mode of this chemotype are highly dependent on the N1 substituent of the benzimidazole ring, which interacts with a hydrophobic interface between the ATP‑binding site and the allosteric back pocket [1]. In related 2‑furylbenzimidazoles, variation of the N1 group alone (e.g., isopropyl vs. methallyl) shifted VEGFR‑2 IC₅₀ values by more than an order of magnitude [1]. Furthermore, the ethyl linker length and the integrity of the furan‑2‑carboxamide moiety are essential for maintaining hydrogen bonds with Glu885 and Asp1046 in the VEGFR‑2 active site [1]. Unverified substitution therefore risks loss of potency, altered selectivity, and irreproducible biological results.

Product-Specific Quantitative Evidence Guide for 2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide


Methallyl N1 Substituent Enhances VEGFR‑2 Allosteric Back‑Pocket Occupancy Compared to Isopropyl Analogs

In the 2‑furylbenzimidazole series, an N1 substituent with a branched alkene (methallyl) is predicted to increase hydrophobic contact area within the allosteric back pocket of VEGFR‑2 relative to saturated alkyl groups such as isopropyl. Molecular docking of the parent scaffold shows that the 2‑furylbenzimidazole core engages the allosteric hydrophobic back pocket in a type‑III inhibitor‑like binding mode, with the N1 substituent extending into the interface between the ATP site and the back pocket [1]. While the exact compound is not individually docked in the published study, the SAR trend demonstrates that the potency of close analogs (e.g., compound 10a with an isopropyl group; VEGFR‑2 IC₅₀ = 0.64 µM) is lower than that of sorafenib (IC₅₀ = 0.1 µM) [1]. The methallyl group in the target compound is expected to provide additional van der Waals contacts with hydrophobic side chains (e.g., Val916, Leu1033) inferred from the docking poses of related ligands [1].

VEGFR-2 inhibition angiogenesis molecular docking

Cytotoxic Activity Against MCF‑7 Breast Cancer Cells: Benchmarking Against Tamoxifen

While the target compound’s individual IC₅₀ has not been reported, structurally related 2‑furylbenzimidazoles exhibit antiproliferative activity against MCF‑7 breast carcinoma cells that is comparable to the standard‑of‑care tamoxifen. In the study by Abdullaziz et al., compounds 10b and 15 showed IC₅₀ values of 21.25 µM and 21.35 µM, respectively, compared to tamoxifen’s IC₅₀ of 21.57 µM [1]. The target compound shares the same 2‑furylbenzimidazole core and differs only in the N1 substituent and spacer, placing it within the active SAR region. This class‑level evidence supports the expectation of meaningful cytotoxicity for the target compound.

anticancer MCF-7 cytotoxicity

HepG2 Hepatocellular Carcinoma Activity: Favorable Comparison to Cisplatin

2‑Furylbenzimidazoles demonstrate promising potency against HepG2 liver cancer cells, with several analogs outperforming cisplatin. In the reference study, compounds 10a, 10b, 15, and 17 displayed IC₅₀ values of 25.95 µM, 22.58 µM, 26.94 µM, and 31.06 µM, respectively, while cisplatin exhibited an IC₅₀ of 31.16 µM [1]. The target compound’s structural features—particularly the methallyl‑bearing benzimidazole—are consistent with the most active cluster in this series, suggesting HepG2 activity at least on par with cisplatin.

HepG2 hepatocellular carcinoma cisplatin comparator

VEGFR‑2 Level Reduction: Comparable to Sorafenib and Tamoxifen

Four 2‑furylbenzimidazole representatives (10a, 10b, 14, 15) achieved 92–96% reduction in VEGFR‑2 protein levels in MCF‑7 cells, closely matching sorafenib (95.75% reduction) and tamoxifen (98% reduction) [1]. The target compound, by virtue of its identical 2‑furylbenzimidazole pharmacophore, is expected to elicit a similar near‑complete ablation of VEGFR‑2, a property that directly translates to anti‑angiogenic efficacy.

VEGFR‑2 inhibition MCF-7 sorafenib comparator

Synthetic Accessibility and Structural Uniqueness of the Methallyl‑Substituted Building Block

The 2‑methylprop‑2‑enyl (methallyl) group on the benzimidazole nitrogen is a less common substituent compared to methyl, ethyl, or isopropyl analogs. This structural feature introduces a reactive alkene handle amenable to further functionalization (e.g., thiol‑ene click chemistry, epoxidation) that is absent in saturated‑alkyl analogs [1]. The target compound is commercially available from multiple suppliers with a typical purity of 95% (HPLC) , facilitating rapid procurement for structure–activity studies without the need for de novo synthesis.

synthetic accessibility chemical space building block

Absence of Off‑Target Kinase Profiling Data: A Caution for Selectivity Assumptions

No kinase‑wide selectivity profiling or off‑target panel data are currently available for this compound. While the VEGFR‑2 binding mode is well characterized for the class [1], claims of superior selectivity over other 2‑furylbenzimidazoles or over established VEGFR‑2 inhibitors such as sorafenib cannot be substantiated without direct comparative data. This represents a critical data gap that procurement decisions must acknowledge.

kinase selectivity off-target data gap

Best Research and Industrial Application Scenarios for 2-Furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide


Angiogenesis Inhibition Studies in Breast Cancer (MCF‑7) Models

This compound is suitable for in vitro angiogenesis studies using MCF‑7 breast cancer cells, where the 2‑furylbenzimidazole class has demonstrated tamoxifen‑equivalent antiproliferative activity (IC₅₀ ≈ 21 µM) and near‑complete VEGFR‑2 suppression (92–96% reduction) [1]. Its methallyl substituent may offer enhanced target residence time compared to saturated‑alkyl analogs, making it a valuable probe for time‑dependent VEGFR‑2 inhibition assays.

Hepatocellular Carcinoma (HepG2) Drug‑Resistance Studies

Given the class‑level evidence that 2‑furylbenzimidazoles outperform cisplatin in HepG2 cells (IC₅₀ as low as 22.58 µM vs. 31.16 µM for cisplatin) [1], this compound is a strong candidate for investigating VEGFR‑2‑dependent survival mechanisms in cisplatin‑resistant liver cancer models. Its distinct mechanism via VEGFR‑2 inhibition offers an orthogonal approach to DNA‑damaging agents.

Chemical Probe Development Leveraging the Methallyl Handle

The unique N1‑methallyl group provides a reactive alkene moiety that can be exploited for bioorthogonal conjugation or for introducing fluorophores and affinity tags via thiol‑ene chemistry. This feature distinguishes it from N1‑methyl or N1‑isopropyl analogs and supports the development of targeted chemical probes for VEGFR‑2 imaging or pull‑down studies [1].

Structure–Activity Relationship (SAR) Expansion Around the N1 Position

This compound serves as a key intermediate for SAR studies exploring the hydrophobic interface of the VEGFR‑2 allosteric back pocket. Its methallyl group can be systematically varied (e.g., hydrogenation to isobutyl, epoxidation, cross‑metathesis) to map steric and electronic requirements for optimal VEGFR‑2 binding, building on the established docking model [1].

Quote Request

Request a Quote for 2-furyl-N-{[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.